molecular formula C25H18BrN3O2S B2823672 {5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate CAS No. 956779-10-5

{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate

Cat. No.: B2823672
CAS No.: 956779-10-5
M. Wt: 504.4
InChI Key: WVGWKZQPALACPB-UHFFFAOYSA-N
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Description

The compound “{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate” is a chemical compound with the IUPAC name 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile . It has a molecular weight of 370.27 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H12BrN3S/c1-21-17(22-14-9-7-13(18)8-10-14)15(11-19)16(20-21)12-5-3-2-4-6-12/h2-10H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, nitrogen, sulfur, and carbon atoms, as well as the single methyl group (CH3) and the phenyl groups (C6H5).


Physical and Chemical Properties Analysis

This compound has a molecular weight of 370.27 . It is a solid in its physical form .

Scientific Research Applications

Catalytic Applications

Sulfur-containing pyrazole derivatives have been studied for their role as catalysts in organic synthesis. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for condensation reactions, showcasing the potential of sulfur-containing pyrazoles in facilitating chemical transformations with high efficiency and reusability (Tayebi et al., 2011).

Pharmacological Research

Research on heterocyclic pyrazole derivatives, including those similar in structure to the specified compound, has demonstrated potential pharmacological applications. Computational and pharmacological evaluations have explored their roles in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies provide a foundation for further investigation into the therapeutic potentials of pyrazole derivatives (Faheem, 2018).

Material Science

In material science, pyrazole derivatives have been explored for the development of new materials with specific properties. For instance, the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives aims at obtaining potent and selective antagonists for receptors or as lead compounds for pesticides, indicating the versatility of pyrazole-based compounds in material and chemical design (Xiao et al., 2008).

Antimicrobial Activity

Some studies focus on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds have shown promise as antimicrobial agents, highlighting the importance of structural diversity in combating microbial resistance (Darwish et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 4-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN3O2S/c1-29-24(32-21-13-11-20(26)12-14-21)22(23(28-29)18-5-3-2-4-6-18)16-31-25(30)19-9-7-17(15-27)8-10-19/h2-14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGWKZQPALACPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)C#N)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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